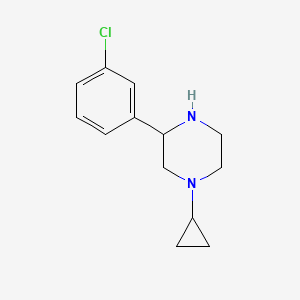

3-(3-Chlorophenyl)-1-cyclopropylpiperazine

Vue d'ensemble

Description

The compound “3-(3-Chlorophenyl)-1-cyclopropylpiperazine” is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazines are often used in the synthesis of pharmaceuticals and polymers .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a piperazine ring attached to a cyclopropyl group and a chlorophenyl group .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including those involving their nitrogen atoms, which can act as nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Piperazines are generally soluble in water and have a range of melting and boiling points .Applications De Recherche Scientifique

Biosensing and Environmental Monitoring

One application involves the development of biosensors for detecting environmental pollutants. A study by Besombes et al. (1995) described the use of an amperometric biosensor for detecting cyanide, chlorophenols, atrazine, and carbamate pesticides, highlighting the importance of chlorophenyl compounds in environmental monitoring technologies (Besombes et al., 1995).

Serotonin Function Probing

m-Chlorophenylpiperazine (mCPP), a compound closely related to the chemical structure , has been extensively used as a probe of serotonin function in psychiatric research. Kahn and Wetzler (1991) highlighted its role as a safe, reliable serotonin (5HT) agonist for evaluating receptor sensitivity, demonstrating the pharmaceutical applications of chlorophenylpiperazine derivatives in understanding and treating psychiatric conditions (Kahn & Wetzler, 1991).

Neuroendocrine Effects

The neuroendocrine effects of mCPP have been studied to understand its impact on serotonin receptors. Mueller, Murphy, and Sunderland (1985) found that mCPP administration in humans resulted in significant neuroendocrine changes, such as increases in prolactin and cortisol levels, without altering other physiological parameters like blood pressure or temperature, indicating its potential in neuroendocrine research (Mueller et al., 1985).

Antimycobacterial and Anticancer Studies

Research on derivatives of chlorophenyl cyclopropyl compounds, such as those synthesized by Mallikarjuna, Padmashali, and Sandeep (2014), has shown significant antimycobacterial and anticancer activities. These studies underline the potential of chlorophenyl compounds in developing new therapeutic agents (Mallikarjuna et al., 2014).

Catalysis and Organic Synthesis

Chlorophenyl compounds have also been explored in catalysis and organic synthesis. For instance, Srivastava et al. (2010) reported the use of a chlorophenyl cyclopropenium ion as an efficient catalyst for the Beckmann rearrangement, showcasing the utility of these compounds in facilitating chemical transformations (Srivastava et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-1-cyclopropylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2/c14-11-3-1-2-10(8-11)13-9-16(7-6-15-13)12-4-5-12/h1-3,8,12-13,15H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRWKBSTOOVGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC(C2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1530293.png)

![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530303.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)

![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1530305.png)